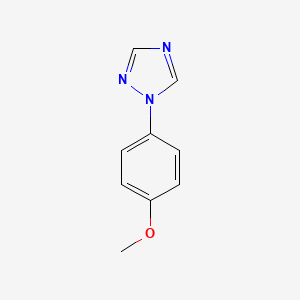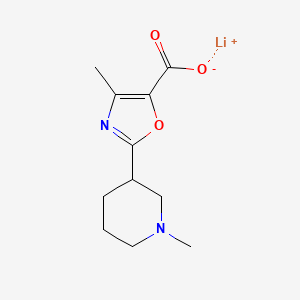
1H-Indol-5-amina, 4-etil-
Descripción general
Descripción
1H-Indol-5-amine, 4-ethyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
1H-Indol-5-amine, 4-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: These compounds are investigated for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 1H-Indol-5-amine, 4-ethyl- It is known that indole derivatives, which include 1h-indol-5-amine, 4-ethyl-, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds play a significant role in cell biology .
Mode of Action
The exact mode of action of 1H-Indol-5-amine, 4-ethyl- Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The specific biochemical pathways affected by 1H-Indol-5-amine, 4-ethyl- Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These compounds can affect the pathways related to the biological activities mentioned above, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
The molecular and cellular effects of 1H-Indol-5-amine, 4-ethyl- It is known that indole derivatives can have various biological effects due to their interaction with multiple targets . These effects can contribute to the compound’s therapeutic potential in treating various disorders .
Análisis Bioquímico
Biochemical Properties
1H-Indol-5-amine, 4-ethyl- interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . The nature of these interactions contributes to its role in biochemical reactions .
Cellular Effects
1H-Indol-5-amine, 4-ethyl- has significant effects on various types of cells and cellular processes. It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1H-Indol-5-amine, 4-ethyl- exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding interactions with RIPK1, for instance, lead to the inhibition of this enzyme .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1H-Indol-5-amine, 4-ethyl- may change. It has been reported to be stable under recommended storage conditions
Metabolic Pathways
1H-Indol-5-amine, 4-ethyl- is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on these interactions are still needed.
Métodos De Preparación
The synthesis of 1H-Indol-5-amine, 4-ethyl- can be achieved through various synthetic routes. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, which are then converted to the desired indole derivative through specific reaction conditions .
Análisis De Reacciones Químicas
1H-Indol-5-amine, 4-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Comparación Con Compuestos Similares
1H-Indol-5-amine, 4-ethyl- can be compared with other indole derivatives such as:
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-acetic acid
These compounds share the indole core structure but differ in their substituents, which can significantly impact their biological activities and applications.
Propiedades
IUPAC Name |
4-ethyl-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-8-5-6-12-10(8)4-3-9(7)11/h3-6,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVBIOHALDWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=C1C=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)
![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B2578224.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)



![N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide](/img/structure/B2578236.png)
![5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2578238.png)




